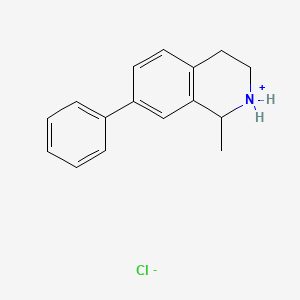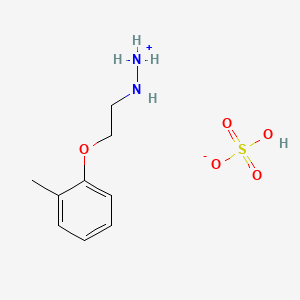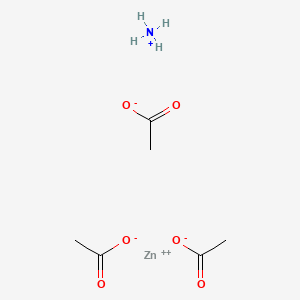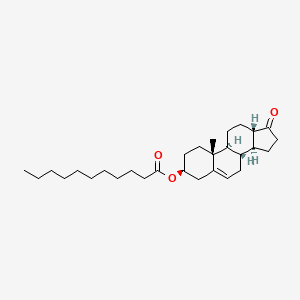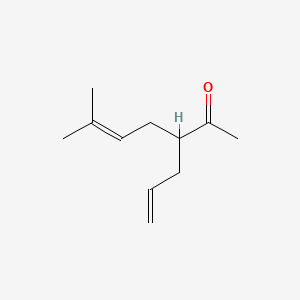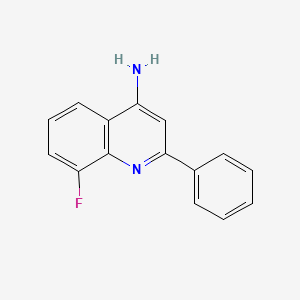
8-Fluoro-2-phenylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Métodos De Preparación
The synthesis of 8-Fluoro-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with carbonyl compounds. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .
Análisis De Reacciones Químicas
8-Fluoro-2-phenylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: Fluorinated quinolines are used in the production of liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
8-Fluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoroquinoline: Known for its antibacterial properties.
8-Fluoroquinoline: Exhibits similar biological activities but may differ in its potency and selectivity.
6,8-Difluoroquinoline: Often used in the treatment of malaria and other infectious diseases.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
1189106-15-7 |
|---|---|
Fórmula molecular |
C15H11FN2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
8-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18) |
Clave InChI |
MVEFOMJZHIVOLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
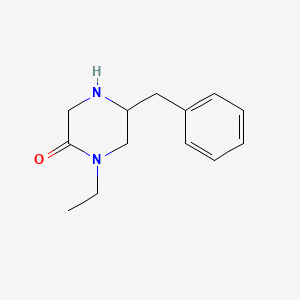
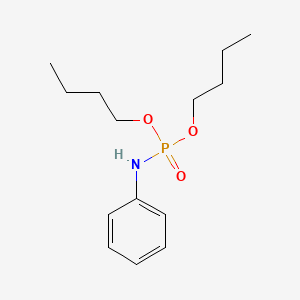
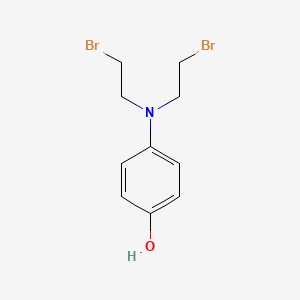
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)
